6,6-Dimethyl-4-phenylmorpholin-2-one
Description
6,6-Dimethyl-4-phenylmorpholin-2-one is a substituted morpholinone derivative characterized by a six-membered heterocyclic ring containing both oxygen and nitrogen atoms. The morpholinone core is a lactam structure, and in this compound, it is further modified with two methyl groups at the 6-position and a phenyl group at the 4-position. These substituents significantly influence its physicochemical properties, including lipophilicity, steric bulk, and electronic distribution.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
6,6-dimethyl-4-phenylmorpholin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-12(2)9-13(8-11(14)15-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
XFRQLCWZFKQSCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(=O)O1)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 6,6-Dimethyl-4-phenylmorpholin-2-one involves the reaction of 1-Anilino-2-methylpropan-2-ol with Ethyl bromoacetate . The reaction conditions typically include the use of a suitable solvent and a base to facilitate the formation of the morpholine ring.
Industrial Production Methods
Industrial production methods for 6,6-Dimethyl-4-phenylmorpholin-2-one are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-4-phenylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The phenyl group or the methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Medicinal Chemistry
6,6-Dimethyl-4-phenylmorpholin-2-one has been identified as a potential modulator of potassium ion channels, specifically the KCNQ family. These channels are crucial in regulating neuronal excitability and are implicated in various neurological disorders. The compound may serve as a therapeutic agent for conditions such as epilepsy and anxiety disorders by acting as an opener of these channels .
Enzyme Inhibition Studies
Research indicates that this compound can be used in studies related to enzyme inhibition. It has shown promise in inhibiting specific enzymes that play roles in metabolic pathways, which could lead to advancements in treating metabolic disorders .
In vitro studies have demonstrated that 6,6-Dimethyl-4-phenylmorpholin-2-one exhibits significant biological activity against various cancer cell lines. For instance, it has been tested for its anti-proliferative effects on leukemia cells, showing moderate activity at certain concentrations .
Case Studies
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-4-phenylmorpholin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies on its mechanism of action are necessary to fully understand its effects and potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6,6-dimethyl-4-phenylmorpholin-2-one with three structurally related heterocyclic compounds derived from the provided evidence.
Table 1: Structural and Functional Group Comparison
Key Comparative Insights
Substituent Effects on Lipophilicity The 6,6-dimethyl groups in the target morpholinone increase lipophilicity (logP ~2.5–3.0, estimated), favoring membrane permeability compared to the 6,7-dichloro-phthalazinone (logP ~1.8–2.2 due to polar Cl/F groups). The chromenone () with methoxy groups exhibits moderate solubility in polar solvents, whereas the morpholinone’s phenyl group promotes π-π stacking in hydrophobic environments.
Electronic and Steric Effects The phthalazinone () features strong electron-withdrawing Cl/F substituents, which polarize the aromatic ring and enhance reactivity in nucleophilic substitution reactions. The flavone derivative () contains a geranyl chain that introduces conformational flexibility, unlike the rigid morpholinone core.
Spectral Data NMR shifts for methyl groups in morpholinone analogs (e.g., δ ~35.1 ppm for CH3 in ) align with the target compound’s expected electronic environment. The phthalazinone’s halogenated aryl groups () produce distinct ¹³C NMR signals (δ ~120–140 ppm for C-Cl and C-F), absent in the morpholinone.
Biological Activity
6,6-Dimethyl-4-phenylmorpholin-2-one is a morpholine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides an overview of its biological activity, synthesis, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
Molecular Formula: CHN\O
Molar Mass: 219.24 g/mol
Structural Features: The compound features a morpholine ring with two methyl groups at the 6-position and a phenyl group at the 4-position, which influences its biological interactions.
Synthesis Methods
Several synthetic routes have been developed for 6,6-Dimethyl-4-phenylmorpholin-2-one. A common method involves the reaction of 1-anilino-2-methylpropan-2-ol with ethyl bromoacetate, which leads to the formation of the morpholine derivative through a series of nucleophilic substitution reactions .
The biological activity of 6,6-Dimethyl-4-phenylmorpholin-2-one primarily arises from its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to active sites and blocking substrate access. Its unique structure allows for potential interactions with various proteins involved in metabolic pathways.
Pharmacological Applications
- Enzyme Inhibition : Research indicates that this compound may inhibit key enzymes involved in metabolic processes, potentially offering therapeutic benefits in conditions like metabolic syndrome and diabetes.
- Neuropharmacology : Preliminary studies suggest that it may exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .
- Anticancer Activity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition profile of 6,6-Dimethyl-4-phenylmorpholin-2-one demonstrated significant inhibitory effects on specific enzymes related to glucose metabolism. The compound showed an IC50 value of 15 μM against a key enzyme involved in glycolysis, suggesting its potential as a therapeutic agent in managing hyperglycemia .
Study 2: Neuroprotective Effects
In a model of neurodegeneration, administration of the compound resulted in reduced neuronal cell death and decreased levels of pro-inflammatory cytokines. This suggests that 6,6-Dimethyl-4-phenylmorpholin-2-one may exert protective effects on neurons, potentially useful in treating neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 6,6-Dimethyl-4-phenylmorpholin-2-one | 15 | Enzyme inhibition |
| Benzofuran derivative | 20 | Cholinesterase inhibition |
| Furochromone derivative | 18 | Multi-target inhibition (AChE/BChE) |
This table illustrates the comparative potency and mechanisms of similar compounds, highlighting the unique position of 6,6-Dimethyl-4-phenylmorpholin-2-one in enzyme inhibition.
Q & A
Q. What are the key considerations in synthesizing 6,6-Dimethyl-4-phenylmorpholin-2-one to ensure high yield and purity?
- Methodological Answer : Optimize reaction conditions by controlling solvent polarity (e.g., THF/H₂O mixtures for selective oxidation) and stoichiometry of reagents (e.g., NaIO₄ for diol cleavage, as demonstrated in analogous morpholine syntheses). Purification via column chromatography or recrystallization is critical to isolate the product from byproducts like unreacted starting materials or oxidation intermediates. Reaction monitoring using TLC or HPLC ensures progression toward the desired product .
Q. How can researchers effectively characterize the structural integrity of 6,6-Dimethyl-4-phenylmorpholin-2-one using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm the morpholine ring structure, methyl group environments, and phenyl substituents. FT-IR identifies carbonyl (C=O) and C-N stretching vibrations. High-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, consider X-ray crystallography if single crystals are obtainable. Cross-validate data with computational tools (e.g., DFT calculations for predicted NMR shifts) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for 6,6-Dimethyl-4-phenylmorpholin-2-one across studies?
- Methodological Answer : Conduct dose-response assays to confirm activity thresholds and validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Assess compound stability under experimental conditions (e.g., pH, temperature) to rule out degradation artifacts. Compare findings with structurally analogous compounds (e.g., 4-Benzyl-6,6-dimethylmorpholin-2-yl derivatives) to identify structure-activity relationships (SAR) that explain discrepancies .
Q. How does the introduction of 6,6-dimethyl groups influence the physicochemical properties and reactivity of 4-phenylmorpholin-2-one derivatives?
- Methodological Answer : The dimethyl groups increase steric hindrance, reducing ring flexibility and altering nucleophilicity at the morpholine oxygen. Computational modeling (e.g., molecular docking) can predict conformational changes affecting binding to biological targets. Experimentally, compare logP values and solubility profiles with non-methylated analogs to quantify hydrophobicity changes. Reactivity studies (e.g., hydrolysis kinetics) under varying pH conditions further elucidate stability differences .
Q. What in vitro assays are recommended to evaluate the therapeutic potential of 6,6-Dimethyl-4-phenylmorpholin-2-one in enzyme inhibition?
- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., fluorogenic substrates for proteases or kinases) to measure inhibition constants (Ki). Pair with isothermal titration calorimetry (ITC) to study binding thermodynamics. For target identification, employ chemical proteomics (e.g., affinity chromatography coupled with LC-MS). Validate selectivity using panels of related enzymes and compare results to known inhibitors (e.g., morpholine-containing kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
